5-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95%

Descripción general

Descripción

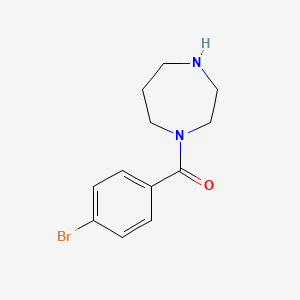

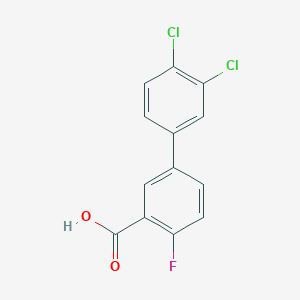

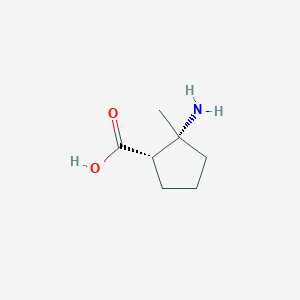

5-Fluoro-2-(4-t-butylphenyl)benzoic acid (5F2BPA) is a synthetic organic compound that has been extensively studied in recent years due to its unique properties and potential applications in various scientific fields. 5F2BPA is a fluorinated benzoic acid with a 4-t-butylphenyl group attached to the benzene ring. It is a colorless solid that is soluble in organic solvents and has a melting point of 123-124 °C. 5F2BPA has a wide range of applications in organic synthesis, as a reagent for organic transformations, and as a building block for drug design and development.

Aplicaciones Científicas De Investigación

5-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95% has been used in various scientific research applications, such as in the synthesis of biologically active compounds, in the study of enzyme inhibitors, and as a reagent for organic transformations. It has also been used in the synthesis of novel drugs for the treatment of cancer, HIV, and other diseases. Additionally, 5-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95% has been used in the synthesis of polymers materials for use in drug delivery systems and other biomedical applications.

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed to act as a competitive inhibitor of enzymes, such as those involved in the metabolism of drugs. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of neurotransmitters, such as serotonin and dopamine. Additionally, 5-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95% has been shown to interact with nucleic acids, such as DNA and RNA, and to inhibit the activity of certain enzymes involved in DNA replication and repair.

Biochemical and Physiological Effects

5-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds, which may lead to the development of novel drugs for the treatment of various diseases. Additionally, 5-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95% has been shown to interact with nucleic acids, such as DNA and RNA, and to inhibit the activity of certain enzymes involved in DNA replication and repair. Furthermore, 5-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95% has been shown to be involved in the regulation of gene expression, which could have implications for the treatment of various diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95% has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it has a wide range of applications in organic synthesis, as a reagent for organic transformations, and as a building block for drug design and development. However, it is also important to note that 5-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95% is a potentially toxic compound and should be handled with caution.

Direcciones Futuras

The potential applications of 5-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95% are numerous and there are many future directions to explore. For example, further research could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore the potential use of 5-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95% as a drug or drug delivery system. Finally, further research could be conducted to explore the potential use of 5-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95% as a building block for the synthesis of novel drugs and other compounds.

Métodos De Síntesis

5-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95% can be synthesized from the reaction of 4-t-butylphenol with fluorobenzene in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at elevated temperatures, usually around 150°C, and yields a mixture of 5-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95% and other byproducts. The mixture can then be separated and purified using column chromatography to obtain pure 5-Fluoro-2-(4-t-butylphenyl)benzoic acid, 95%.

Propiedades

IUPAC Name |

2-(4-tert-butylphenyl)-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO2/c1-17(2,3)12-6-4-11(5-7-12)14-9-8-13(18)10-15(14)16(19)20/h4-10H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJVSGMHTOGBIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588077 | |

| Record name | 4'-tert-Butyl-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(4-T-butylphenyl)benzoic acid | |

CAS RN |

926203-14-7 | |

| Record name | 4'-tert-Butyl-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Trifluoromethyl)phenyl]succinimide](/img/structure/B6286019.png)

![5-(4-Hydroxy-3,5-dimethoxyphenyl)-5,8,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(5aH)-one](/img/structure/B6286029.png)